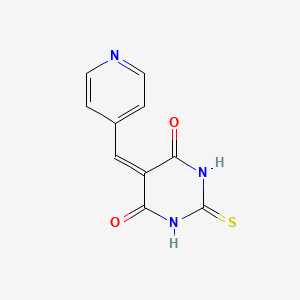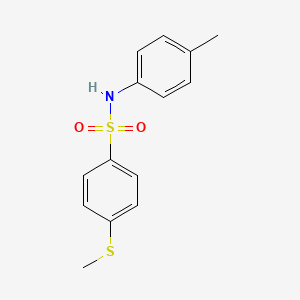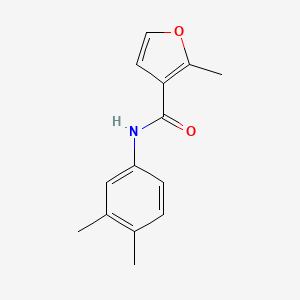
1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclohexylmethyl)-4-(2-fluorophenyl)piperazine (CFPP) is a chemical compound that belongs to the piperazine class of compounds. It is a psychoactive drug that has been studied for its potential use in the treatment of various mental health disorders. CFPP has been found to have a unique mechanism of action that sets it apart from other drugs in its class.
作用機序
1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine acts as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the dopamine D2 receptor. The serotonin 5-HT1A receptor is involved in the regulation of mood, anxiety, and stress. By acting as a partial agonist at this receptor, 1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine may help to regulate these processes. The dopamine D2 receptor is involved in the regulation of reward and motivation. By acting as an antagonist at this receptor, 1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine may help to reduce the symptoms of addiction and substance abuse.
Biochemical and Physiological Effects
1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may help to regulate mood and reduce the symptoms of mental health disorders. 1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine has also been found to have anxiolytic and antidepressant effects, which may make it a promising candidate for the treatment of anxiety and depression.
実験室実験の利点と制限
1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine has a number of advantages and limitations for lab experiments. One advantage is that it has a unique mechanism of action that sets it apart from other drugs in its class. This may make it a promising candidate for the treatment of mental health disorders. Another advantage is that it has been shown to have anxiolytic and antidepressant effects, which may make it a useful tool for studying the mechanisms of anxiety and depression. One limitation is that 1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine has not yet been extensively studied in humans, so its safety and efficacy are not well established.
将来の方向性
There are a number of future directions for research on 1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine. One direction is to further study its mechanism of action and how it interacts with other neurotransmitter systems in the brain. Another direction is to conduct more extensive clinical trials to determine its safety and efficacy in humans. Additionally, more research is needed to determine the optimal dosage and administration of 1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine for the treatment of mental health disorders. Finally, future research could explore the potential use of 1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine in the treatment of other conditions such as addiction and substance abuse.
合成法
The synthesis of 1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are cyclohexylmethylamine and 2-fluorobenzonitrile. These two compounds are reacted together in the presence of a catalyst to form the intermediate 1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine-2-carbonitrile. This intermediate is then reduced using hydrogen gas and a palladium catalyst to form 1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine.
科学的研究の応用
1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine has been studied for its potential use in the treatment of various mental health disorders such as depression, anxiety, and schizophrenia. It has been found to have a unique mechanism of action that sets it apart from other drugs in its class. 1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine acts as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the dopamine D2 receptor. This dual mechanism of action may make 1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine a promising candidate for the treatment of mental health disorders.
特性
IUPAC Name |
1-(cyclohexylmethyl)-4-(2-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2/c18-16-8-4-5-9-17(16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h4-5,8-9,15H,1-3,6-7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQADKJEAHNBPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198691 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Cyclohexylmethyl)-4-(2-fluorophenyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5705884.png)

![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide](/img/structure/B5705899.png)


![methyl 3-[(benzylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5705912.png)
![2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine](/img/structure/B5705930.png)


![3-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5705943.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide](/img/structure/B5705948.png)


![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B5705975.png)